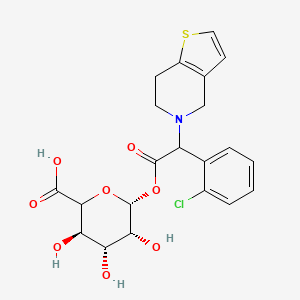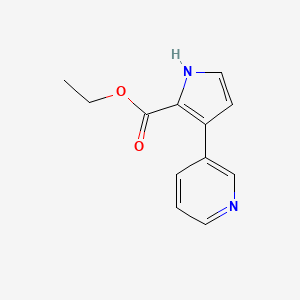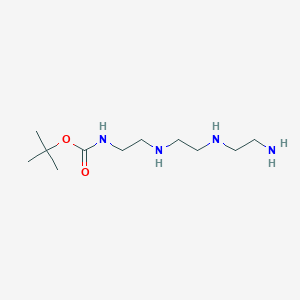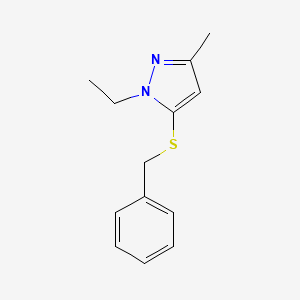![molecular formula C7H6FN3 B13710588 6-Fluoro-7-methyl-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B13710588.png)
6-Fluoro-7-methyl-[1,2,4]triazolo[1,5-a]pyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Fluoro-7-methyl-[1,2,4]triazolo[1,5-a]pyridine is a heterocyclic compound that belongs to the class of triazolopyridines. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug design and development. The presence of fluorine and methyl groups in the structure enhances its chemical stability and biological activity.
準備方法
Synthetic Routes and Reaction Conditions
One of the common methods for synthesizing 1,2,4-triazolo[1,5-a]pyridines involves the use of enaminonitriles and benzohydrazides under microwave irradiation. This catalyst-free and additive-free method is eco-friendly and results in high yields. The reaction involves a transamidation mechanism followed by nucleophilic addition with nitrile and subsequent condensation .
Another method involves the cyclization of N-(pyrid-2-yl)formamidoximes under mild reaction conditions with trifluoroacetic anhydride . This method is efficient and provides good yields of the desired product.
Industrial Production Methods
Industrial production methods for 6-Fluoro-7-methyl-[1,2,4]triazolo[1,5-a]pyridine are not well-documented in the literature. the methods mentioned above can be scaled up for industrial applications, especially the microwave-mediated synthesis due to its efficiency and eco-friendliness.
化学反応の分析
Types of Reactions
6-Fluoro-7-methyl-[1,2,4]triazolo[1,5-a]pyridine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The fluorine atom in the structure can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups into the molecule.
科学的研究の応用
6-Fluoro-7-methyl-[1,2,4]triazolo[1,5-a]pyridine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated as a potential drug candidate for various diseases due to its ability to interact with biological targets.
Industry: Used in the development of materials with specific properties, such as light-emitting diodes
作用機序
The mechanism of action of 6-Fluoro-7-methyl-[1,2,4]triazolo[1,5-a]pyridine involves its interaction with specific molecular targets in the body. It can act as an inhibitor of enzymes such as Janus kinases (JAK1 and JAK2), which are involved in various signaling pathways . By inhibiting these enzymes, the compound can modulate immune responses and inflammation, making it a potential therapeutic agent for autoimmune diseases and cancers.
類似化合物との比較
Similar Compounds
1,2,4-Triazolo[1,5-a]pyrimidines: These compounds have similar structures but differ in the position of nitrogen atoms in the ring.
1,2,4-Triazolo[4,3-a]pyrazines: These compounds have a different ring fusion pattern but share similar chemical properties and applications.
Uniqueness
6-Fluoro-7-methyl-[1,2,4]triazolo[1,5-a]pyridine is unique due to the presence of both fluorine and methyl groups, which enhance its chemical stability and biological activity. This makes it a valuable compound for drug design and development, as well as for various industrial applications.
特性
分子式 |
C7H6FN3 |
|---|---|
分子量 |
151.14 g/mol |
IUPAC名 |
6-fluoro-7-methyl-[1,2,4]triazolo[1,5-a]pyridine |
InChI |
InChI=1S/C7H6FN3/c1-5-2-7-9-4-10-11(7)3-6(5)8/h2-4H,1H3 |
InChIキー |
XHHNRIXAELWYRQ-UHFFFAOYSA-N |
正規SMILES |
CC1=CC2=NC=NN2C=C1F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


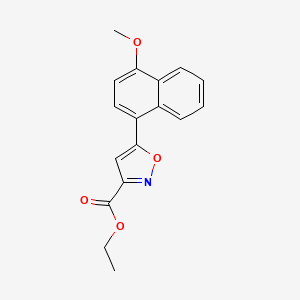
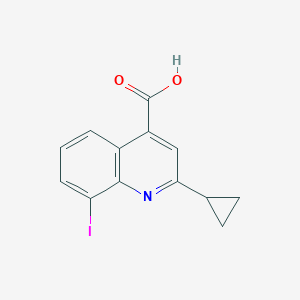
![1-[(2R,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[[di(propan-2-yl)amino]-methylphosphanyl]oxyoxolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B13710525.png)
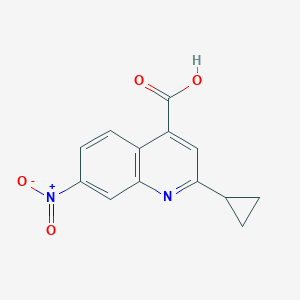
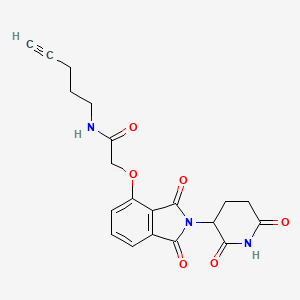
![6-[2-(4-Hydroxy-3-iodo-5-nitrophenyl)acetamido]hexanoic acid](/img/structure/B13710536.png)
![4-(methoxymethyl)-6-methyl-5-nitro-2H-pyrazolo[3,4-b]pyridin-3-amine](/img/structure/B13710551.png)
![(1S)-7,7-dimethyl-1-(oxaziridin-2-ylsulfonylmethyl)bicyclo[2.2.1]heptan-2-one](/img/structure/B13710554.png)
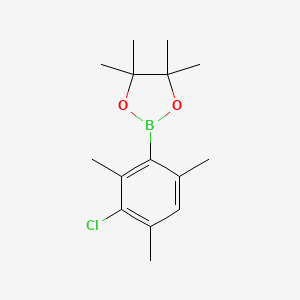
![2-[(4-Chloro-2-fluorophenyl)methoxy]-6-(1,2,3,6-tetrahydropyridin-4-yl)pyridine;hydrochloride](/img/structure/B13710564.png)
